

Chemical structure and molecular weight of Eprosartan-d6

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An In-Depth Technical Guide to Eprosartan-d6

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical methodologies related to **Eprosartan-d6**. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical Structure and Properties

Eprosartan-d6 is the deuterated form of Eprosartan, an angiotensin II receptor antagonist. The deuterium labeling makes it a valuable internal standard for quantitative analysis of Eprosartan in biological matrices by mass spectrometry.

Below is a summary of its key chemical properties:

Property	Value (Eprosartan- d6 free base)	Value (Eprosartan- d6 Hydrochloride)	Reference
Molecular Formula	C23H18D6N2O4S	C23H19D6ClN2O4S	[1]
Molecular Weight	430.55 g/mol	467.01 g/mol	[1][2]
CAS Number (Unlabeled)	133040-01-4	133040-01-4	[2]
Appearance	Pale Yellow to Light Yellow Solid	Not specified	[3]



Mechanism of Action of Eprosartan

Eprosartan is a selective and competitive antagonist of the angiotensin II receptor type 1 (AT₁). Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin system. By blocking the binding of angiotensin II to the AT₁ receptor, Eprosartan induces vasodilation, reduces the secretion of vasopressin, and decreases the production of aldosterone, ultimately leading to a reduction in blood pressure.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

Eprosartan-d6 is commonly used as an internal standard for the accurate quantification of Eprosartan in biological samples, such as plasma and urine, using liquid chromatographytandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Eprosartan in a biological matrix.

Materials and Reagents:

- Eprosartan analytical standard
- Eprosartan-d6 (internal standard)
- Human plasma or urine
- Acetonitrile (0.5% formic acid)
- Water (0.5% formic acid)
- Protein precipitation reagent (e.g., acetonitrile)
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 analytical column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 μm)

Procedure:

Preparation of Standard and Quality Control (QC) Samples:



- Prepare stock solutions of Eprosartan and Eprosartan-d6 in a suitable solvent like methanol.
- Create a series of calibration standards by spiking blank plasma or urine with known concentrations of Eprosartan (e.g., ranging from 5 to 2000 ng/mL for plasma).
- Prepare QC samples at low, medium, and high concentrations.

• Sample Preparation:

- To a known volume of plasma or urine sample, add a fixed amount of the Eprosartan-d6 internal standard solution.
- Perform protein precipitation by adding a precipitating solvent (e.g., acetonitrile).
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis:

- Inject the prepared sample onto the LC system.
- Chromatographically separate the analyte (Eprosartan) and the internal standard
 (Eprosartan-d6) on the C18 column. A typical mobile phase could be a mixture of 0.5% formic acid in water and 0.5% formic acid in acetonitrile (72:28 v/v).
- Detect the compounds using a tandem mass spectrometer operating in positive ion electrospray mode. Monitor specific precursor-to-product ion transitions for both Eprosartan and Eprosartan-d6.

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Eprosartan to Eprosartand6 against the nominal concentration of the calibration standards.
- Use a weighted linear regression model (e.g., $1/x^2$) to fit the calibration curve.

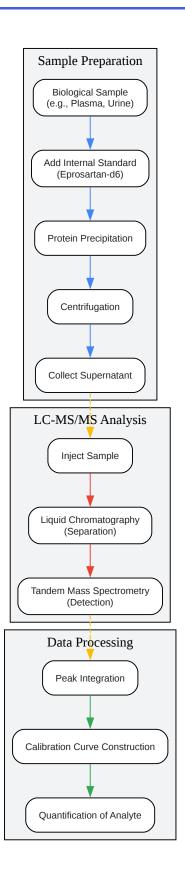


• Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.





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Caption: Workflow for Quantitative Analysis using an Internal Standard.



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